3,3-dimethyl-2H-furo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
182819-53-0 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-2H-furo[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5H,6H2,1-2H3 |
InChI Key |
DHMYVLVWAMSABP-UHFFFAOYSA-N |
SMILES |
CC1(COC2=C1C=NC=C2)C |
Canonical SMILES |
CC1(COC2=C1C=NC=C2)C |
Synonyms |
Furo[3,2-c]pyridine,2,3-dihydro-3,3-dimethyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 2h Furo 3,2 C Pyridine and Analogues
Strategies for Constructing the Furo[3,2-c]pyridine (B1313802) Core System
The formation of the fused heterocyclic system of furo[3,2-c]pyridines often relies on key cyclization reactions that build the pyridine (B92270) ring onto a furan (B31954) precursor. Classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are prominent in the synthesis of hydrogenated furo[3,2-c]pyridines. beilstein-journals.orgnih.gov
A semi-one-pot method utilizing the Pictet-Spengler reaction has been developed for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.gov This approach involves the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed cyclization. nih.gov The reaction proceeds through the formation of an iminium cation, which then undergoes electrophilic attack on the furan ring to form the annulated tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.orgnih.gov Another established route is the Bischler-Napieralski cyclocondensation, which also leads to the formation of the tetrahydrofuro[3,2-c]pyridine skeleton, followed by a reduction of the C=N bond. beilstein-journals.orgnih.gov
Other cyclization strategies include intramolecular Friedel-Crafts alkylation reactions using 3-substituted furans as starting materials. nih.gov In these reactions, alcohols, alkenes, or acetylenes attached to the furan ring undergo cyclization to afford the desired tetrahydrofuro[3,2-c]pyridines. nih.gov
Table 1: Overview of Cyclization Reactions for Tetrahydrofuro[3,2-c]pyridine Synthesis
| Reaction Type | Key Precursors | General Conditions | Product | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | 2-(5-Methylfuran-2-yl)ethanamine, Aromatic Aldehydes | Acid-catalyzed condensation and cyclization | 4-Substituted tetrahydrofuro[3,2-c]pyridines | beilstein-journals.orgnih.gov |
| Bischler-Napieralski Reaction | 2-(Furan-2-yl)ethanamine derivatives | Cyclocondensation followed by C=N bond reduction | Tetrahydrofuro[3,2-c]pyridines | beilstein-journals.orgnih.gov |
| Intramolecular Friedel-Crafts Alkylation | 3-Substituted furans (with alcohol, alkene, or acetylene (B1199291) side chains) | Acid-catalyzed intramolecular alkylation | Tetrahydrofuro[3,2-c]pyridines | nih.gov |
Transition-metal catalysis offers efficient and environmentally benign routes to complex heterocycles, minimizing waste byproducts often associated with traditional methods. researchgate.net Palladium- and rhodium-catalyzed reactions are particularly valuable for constructing the furo[3,2-c]pyridine system.
One prominent strategy involves a palladium-catalyzed Sonogashira cross-coupling of an iodohydroxypyridine with a terminal alkyne. researchgate.net The resulting alkynylpyridine intermediate can then undergo a copper-catalyzed 5-endo-dig cyclization to furnish the furo[3,2-c]pyridine core. researchgate.net A one-pot synthesis of 2-substituted furo[3,2-b]pyridines, a related isomer, has been achieved via sequential C-C coupling and C-O bond formation under Pd/C-Cu catalysis, assisted by ultrasound irradiation. nih.gov
Rhodium-catalyzed reactions have also emerged as a powerful tool. nih.govnih.gov Rh(III)-catalyzed C-H activation and annulation cascades can construct highly fused pyrano[2,3-b]pyridines, demonstrating the potential of this approach for related heterocyclic systems. researchgate.net Specifically, Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes or alkynes provides a regioselective route to substituted pyridines. nih.govnih.gov This methodology could be adapted for furo[3,2-c]pyridine synthesis by designing appropriate furan-containing starting materials. Mechanistic studies suggest these reactions proceed via C-H activation, insertion of the coupling partner (alkene/alkyne), and a subsequent C-N bond formation/N-O bond cleavage cascade. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Syntheses of Furopyridines
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | Iodohydroxypyridines, Terminal Alkynes | Forms the furan ring onto a pyridine precursor. | researchgate.net |
| [RhCp*Cl₂]₂ / CsOAc | C-H Activation / Annulation | α,β-Unsaturated Oximes, Alkenes/Alkynes | Highly regioselective synthesis of the pyridine ring. | nih.govnih.gov |
| 10% Pd/C / CuI / PPh₃ | One-Pot Coupling / Cyclization | 3-Chloro-2-hydroxy pyridine, Terminal Alkynes | Ultrasound-assisted, one-pot synthesis of 2-substituted furo[3,2-b]pyridines. | nih.gov |
Nucleophilic aromatic substitution (SNAr) provides a direct method for constructing the furo[3,2-c]pyridine skeleton, typically by forming the furan ring. nih.gov This strategy often involves the reaction of a dihalopyridine with a suitable nucleophile that contains the necessary functionality for subsequent cyclization.
A concise 4-step synthesis of furo[2,3-b]pyridines, an isomer of the target compound, utilizes an SNAr reaction as a key step. nih.gov In this route, the alkoxide of ethyl 2-hydroxyacetate displaces a chloro group on an ethyl 2,5-dichloronicotinate precursor, which is followed by an intramolecular cyclization to form the furopyridine core. nih.gov The efficiency of SNAr reactions can be enhanced using alternative media, such as polyethylene (B3416737) glycol (PEG400), which serves as a greener and efficient medium for the substitution of chloro groups on fused nitrogen heterocycles with various amines. nih.gov While this example demonstrates amine addition, the principle can be extended to oxygen nucleophiles required for furan ring formation.
The SNAr reaction's utility is broad, but its success often depends on the electronic nature of the aromatic ring, which must be sufficiently activated by electron-withdrawing groups for the substitution to occur. strath.ac.uk
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form complex products, adhering to the principles of atom economy and green chemistry. beilstein-journals.orgacsgcipr.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based MCR used for synthesizing fused imidazoles. beilstein-journals.orgbeilstein-journals.org
Interestingly, a variation of the GBB reaction leads to the formation of a furopyridine skeleton. nih.govacs.org When pyridoxal (B1214274) is used as the aldehyde component in a three-component reaction with a 2-aminoazine and an isonitrile, an "unusual" GBB product is formed. acs.org Instead of the expected imidazole (B134444) fusion, the reaction proceeds via a Schiff base intermediate that undergoes cyclization involving the phenolic hydroxyl group of pyridoxal, resulting in a furo[2,3-c]pyridine (B168854) scaffold. nih.govacs.org This unusual reactivity has been exploited to create libraries of diverse tricyclic compounds, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines, through post-MCR modifications. acs.orgresearchgate.net
Table 3: The "Unusual" Groebke-Blackburn-Bienaymé Reaction
| Component 1 | Component 2 (Aldehyde) | Component 3 | Product Scaffold | Key Observation | Reference |
|---|---|---|---|---|---|
| 2-Aminoazine (e.g., 2-aminopyridine) | Pyridoxal | Isonitrile (e.g., tert-octyl isocyanide) | Furo[2,3-c]pyridine | Cyclization occurs via the phenolic -OH of pyridoxal instead of the pyridine nitrogen. | nih.govacs.org |
Photochemical methods offer unique pathways for bond formation and cyclization, often under mild conditions. While specific examples of photochemical cyclization to directly form the 3,3-dimethyl-2H-furo[3,2-c]pyridine ring are not extensively documented, related photochemical strategies highlight the potential of this approach.
For instance, photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals, which are generated by single-electron reduction of pyridinium (B92312) ions. researchgate.net These radicals can effectively couple with other radical species. researchgate.net Furthermore, intramolecular radical cyclization has been successfully used to synthesize cis-fused furo[2,3-c]pyrans. slu.secapes.gov.br This process involves the intramolecular trapping of a free radical by an olefin or alkyne. slu.secapes.gov.br Adapting such a strategy, where a pyridinyl radical or a radical on a pyridine side chain is trapped intramolecularly by an appropriately positioned functional group, could provide a novel photochemical route to the furo[3,2-c]pyridine core. Additionally, photochemical C3-amination of pyridines has been achieved via Zincke imine intermediates, demonstrating that light-mediated reactions can selectively functionalize the pyridine ring. nih.gov
Pyridine N-oxides are versatile intermediates in pyridine chemistry, enabling functionalization patterns that are not achievable with the parent heterocycle. organic-chemistry.orgsemanticscholar.org This strategy can be applied to the synthesis of furo[3,2-c]pyridine derivatives.
The synthesis can proceed by first forming the furo[3,2-c]pyridine core and then oxidizing the pyridine nitrogen to the corresponding N-oxide. researchgate.net These N-oxides can then undergo further transformations. A key example is the Reissert-Henze reaction, where furo[3,2-c]pyridine N-oxides react with benzoyl chloride and a cyanide source to produce furo[3,2-c]pyridine-4-carbonitriles. researchgate.net The resulting cyano group is a versatile handle that can be hydrolyzed to amide and carboxylic acid functionalities. researchgate.net
Alternatively, the N-oxide can be used as a handle to construct the furan ring itself. In a strategy for synthesizing furo[2,3-b]pyridines, a pyridine N-oxide undergoes intramolecular nucleophilic addition, followed by a rearomatization strategy, to build the fused furan ring under metal-free conditions. researchgate.netnih.gov This approach highlights the dual role of the N-oxide group: activating the ring for nucleophilic attack and serving as a leaving group during rearomatization.
Formation from Substituted Furan and Pyridine Precursors
The construction of the furo[3,2-c]pyridine system from individual furan and pyridine precursors is a versatile approach. A prominent strategy involves a cascade reaction initiated by a Sonogashira coupling. clockss.org This method utilizes a substituted 4-hydroxypyridine (B47283) and a terminal alkyne to build the fused furan ring in a highly efficient one-pot process.
A key example is the reaction of 4-hydroxy-3-iodopyridine with various terminal alkynes in the presence of palladium catalysts and copper(I) iodide. clockss.org The reaction proceeds through an initial Sonogashira coupling, followed by an immediate base-induced 5-endo-dig cyclization of the pyridinyl oxygen onto the newly installed alkyne moiety, directly forming the furo[3,2-c]pyridine core. clockss.org This cascade process is notable for its efficiency and ability to introduce diverse substituents at the 2-position of the furan ring, depending on the alkyne used. clockss.org
Table 1: Examples of Furo[3,2-c]pyridine Synthesis via Sonogashira/Cyclization Cascade clockss.org This interactive table summarizes the reaction of 4-hydroxy-3-iodopyridine with different alkynes.
| Alkyne Precursor | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Propargyl ether (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne) | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH | DMF | 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | Good |
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH | DMF | 2-Phenylfuro[3,2-c]pyridine | Good |
| 1,4-Diethynylbenzene (B1207667) (used with excess pyridine precursor) | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH | DMF | 1,4-Bis(furo[3,2-c]pyridin-2-yl)benzene | 67% |
An alternative approach is the Pictet-Spengler reaction, which is particularly useful for synthesizing hydrogenated furo[3,2-c]pyridines. beilstein-journals.orgnih.gov This method involves the condensation of a furan-containing amine, such as 2-(5-methylfuran-2-yl)ethanamine , with an aldehyde. The resulting imine undergoes an acid-catalyzed cyclization to yield a tetrahydrofuro[3,2-c]pyridine. beilstein-journals.orgnih.gov Subsequent dehydrogenation would be required to achieve an aromatic or partially saturated system.
Other methods for constructing the pyridine ring onto a furan precursor have also been developed. For instance, substituted furopropenoic acids, derived from furan aldehydes, can be converted into azides. Thermal cyclization of these azides, followed by aromatization, leads to the formation of chlorinated furo[3,2-c]pyridines, which serve as versatile intermediates for further functionalization. researchgate.net
Regioselective Introduction of the 3,3-dimethyl-2H- Moiety
Achieving the specific 3,3-dimethyl-2H- substitution pattern on the furo[3,2-c]pyridine core requires precise control over alkylation and saturation. This typically involves a multi-step process targeting the furan portion of the fused ring system.
Direct C3-alkylation on an unsubstituted furo[3,2-c]pyridine ring is challenging due to the inherent electronic properties of the furan ring, which typically favor electrophilic substitution at the C2 position. youtube.comyoutube.com Therefore, strategies for introducing substituents at the C3 position generally rely on pre-functionalized precursors or the use of directing groups.
A plausible strategy would involve creating a nucleophilic center at the C3 position. This could be accomplished by first synthesizing a 3-bromo-furo[3,2-c]pyridine or a 3-iodo-furo[3,2-c]pyridine . Halogen-metal exchange would generate a 3-lithio or other organometallic intermediate, which could then be reacted with an electrophilic methylating agent like methyl iodide. Performing this sequence twice would be necessary to install the gem-dimethyl group. Alternatively, building the furan ring with the desired substitution pattern already in place via methods like the Paal-Knorr synthesis from a suitably substituted 1,4-dicarbonyl compound is a common strategy for substituted furans. youtube.com
The introduction of a gem-dimethyl group is a key step in the synthesis of the target compound. While direct conversion of a ketone to a gem-dimethyl group using reagents like dimethyltitanocene has been reported, these methods are not always successful. nih.gov
A more reliable and general approach involves a two-step sequential methylation of a ketone precursor. nih.gov This strategy would begin with the synthesis of a furo[3,2-c]pyridin-3(2H)-one intermediate.
First Methylation: Addition of a methyl Grignard reagent (methylmagnesium bromide ) or methyllithium (B1224462) to the C3-keto group would yield a tertiary alcohol.
Second Methylation: The resulting tertiary alcohol would be converted into a good leaving group, such as a tertiary halide or acetate (B1210297). Subsequent reaction with a nucleophilic alkylating agent, for example, a Gilman reagent like lithium dimethylcuprate , would install the second methyl group via an Sₙ2-type reaction, completing the gem-dimethyl moiety. nih.gov
The presence of a gem-dimethyl group can also be synthetically advantageous, as it can introduce conformational constraints that favor certain cyclization reactions, such as ring-closing metathesis. uwindsor.ca
Many syntheses of furopyridines, such as the Sonogashira/cyclization cascade, result in a fully aromatic fused ring system. clockss.org To obtain the "2H-" designation, which signifies a saturated carbon at position 2, a selective reduction is necessary.
A potential method involves the partial reduction of a corresponding N-alkylated furo[3,2-c]pyridinium salt. rsc.org Activating the pyridine ring through N-alkylation makes it susceptible to reduction. A carefully controlled two-electron reduction, for instance using a reagent like di-tert-butylbiphenyl (DBB) as a mediator, could selectively reduce the pyridine ring, potentially leading to a dihydropyridine (B1217469) intermediate. rsc.org While this method is established for pyridinium salts, its application to the furo[3,2-c]pyridine system would require careful optimization to achieve the desired regioselectivity and avoid reduction of the furan ring. The final step would be the manipulation of the resulting dihydropyridine to isolate the 2H-furo[3,2-c]pyridine isomer.
Alternatively, starting from a more saturated precursor, such as the tetrahydrofuro[3,2-c]pyridines obtained from the Pictet-Spengler reaction, allows for a different approach. beilstein-journals.orgnih.gov A controlled, regioselective oxidation or dehydrogenation would be required to introduce the double bond in the pyridine ring while maintaining the desired saturation at the C2 position.
Green Chemistry Principles Applied to Furo[3,2-c]pyridine Synthesis
The application of green chemistry principles to the synthesis of furo[3,2-c]pyridines aims to reduce environmental impact by improving efficiency, minimizing waste, and using less hazardous materials. mdpi.com
Several green strategies can be incorporated into the synthetic routes for these heterocycles:
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Palladium on carbon (Pd/C) is an inexpensive and reusable catalyst that has been successfully used in the synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov Employing solid acid catalysts like K-10 montmorillonite, which can be easily separated and reused, is another green alternative for acid-catalyzed steps. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound energy are effective methods for accelerating reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govnih.govrasayanjournal.co.in These techniques have been successfully applied to the synthesis of various pyridine derivatives. nih.gov
Atom Economy and Process Efficiency: Cascade, tandem, and multicomponent reactions are highly desirable as they combine several synthetic steps into a single operation. This reduces the need for intermediate purification, saves solvents, and minimizes waste. The Sonogashira coupling/cyclization cascade is an excellent example of an atom-economical process for building the furo[3,2-c]pyridine core. clockss.org
Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a key objective. Ethanol, water, or ionic liquids are preferred choices. nih.govrasayanjournal.co.in In some cases, reactions can be performed under solvent-free conditions, for example by using mechanochemical grinding or by using the reagents themselves as the solvent. mdpi.comnih.gov
Table 2: Green Chemistry Approaches for Heterocycle Synthesis This interactive table summarizes green chemistry principles and their application in the synthesis of furopyridines and related heterocycles.
| Green Principle | Technique/Reagent | Example Application | Benefit | Reference(s) |
|---|---|---|---|---|
| Catalysis | Heterogeneous Catalysts (e.g., Pd/C) | Sonogashira coupling and cyclization | Easy separation, reusability, reduced metal leaching | nih.gov |
| Alternative Energy | Microwave Irradiation | Multicomponent synthesis of pyridines | Reduced reaction time, increased yield | nih.govnih.gov |
| Alternative Energy | Ultrasound | Pd/C-Cu catalyzed synthesis of furopyridines | Enhanced reaction rates, improved efficiency | nih.gov |
| Atom Economy | Cascade/Tandem Reactions | Sonogashira/5-endo-dig cyclization | One-pot synthesis, reduced waste and purification steps | clockss.org |
| Safer Solvents | Ethanol | Synthesis of pyridine derivatives | Biodegradable, lower toxicity than many organic solvents | nih.gov |
| Process Efficiency | Multicomponent Reactions | One-pot synthesis of functionalized pyridines | High efficiency, reduced number of steps | nih.govrasayanjournal.co.in |
By integrating these principles, the synthesis of This compound and its analogues can be made more sustainable and environmentally responsible.
Chemical Reactivity and Transformations of 3,3 Dimethyl 2h Furo 3,2 C Pyridine
Electrophilic Aromatic Substitution on the Pyridine (B92270) and Furan (B31954) Rings
The fused furo[3,2-c]pyridine (B1313802) system contains two aromatic rings, each with different electron densities, influencing the regioselectivity of electrophilic aromatic substitution (EAS). The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com Conversely, the furan ring is electron-rich and more susceptible to electrophilic attack. However, the specific position of substitution on the furan ring can be influenced by the reaction conditions and the nature of the electrophile. For the related benzo[b]furo[2,3-c]pyridines, nitration and acylation have been shown to occur on the benzene (B151609) ring, which is analogous to the furan ring in terms of being the more electron-rich component of the fused system. researchgate.net In some cases, I- and Br-substituted furopyridines have been successfully produced by electrophilic substitution using N-iodosuccinimide or N-bromosuccinimide. researchgate.net
Directing effects of existing substituents on the ring system also play a crucial role in determining the position of incoming electrophiles. youtube.com For 3,3-dimethyl-2H-furo[3,2-c]pyridine, the dimethyl groups at the 3-position would sterically hinder attack at adjacent positions and electronically influence the regioselectivity of any potential electrophilic substitution on the furan ring.
Nucleophilic Substitution Reactions on the Furo[3,2-c]pyridine Core
Nucleophilic substitution reactions are more characteristic of the pyridine portion of the furo[3,2-c]pyridine core. The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at positions 4 and 2 (analogous to the ortho and para positions relative to the nitrogen) susceptible to nucleophilic attack. wikipedia.orgstackexchange.com This is particularly true when a good leaving group, such as a halogen, is present at these positions.
Research has demonstrated that chloro-substituted furo[3,2-c]pyridines undergo nucleophilic substitution with various nucleophiles. For instance, 4-chloro derivatives can be converted to 4-amino-substituted furo[3,2-c]pyridines. researchgate.netresearchgate.net The chlorine atom in these systems has also been successfully replaced by alkoxides (like sodium ethoxide, propoxide, and isopropoxide) and cyclic secondary amines (such as morpholine, piperidine (B6355638), and pyrrolidine) to yield the corresponding alkoxy and 4-substituted amino derivatives. researchgate.net The reactivity of 2-fluoropyridines in SNAr reactions is noted to be significantly higher than that of 2-chloropyridines, which could allow for milder reaction conditions. nih.gov
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Hydrazine hydrate | 4-Amino-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| Chloro-substituted furo[3,2-c]pyridines | Sodium ethoxide | Ethoxy-substituted furo[3,2-c]pyridines | researchgate.net |
| Chloro-substituted furo[3,2-c]pyridines | Morpholine | 4-Morpholinyl-furo[3,2-c]pyridines | researchgate.net |
| Chloro-substituted furo[3,2-c]pyridines | Piperidine | 4-Piperidinyl-furo[3,2-c]pyridines | researchgate.net |
Oxidation Reactions and Formation of N-Oxides
The nitrogen atom of the pyridine ring in the furo[3,2-c]pyridine system is susceptible to oxidation, a characteristic reaction of tertiary amines and nitrogen-containing heterocycles. wikipedia.org This reaction leads to the formation of the corresponding N-oxide. A variety of oxidizing agents can be employed for this transformation, including peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and sodium perborate. researchgate.netorganic-chemistry.orgarkat-usa.org The formation of N-oxides is significant as it can alter the reactivity of the pyridine ring, often facilitating subsequent substitution reactions. nih.gov For example, furo[3,2-c]pyridine N-oxides can be cyanated at the 4-position using the Reissert-Henze method, which involves treatment with benzoyl chloride and a cyanide source. researchgate.netresearchgate.net
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine | 3-Chloroperoxybenzoic acid (m-CPBA) | Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine-2-oxide | researchgate.net |
| Furo[3,2-c]pyridine | Benzoyl chloride and trimethylsilyl (B98337) cyanide | 4-Cyanofuro[3,2-c]pyridine | researchgate.net |
Reduction Reactions and Hydrogenation of the Furo[3,2-c]pyridine System
The furo[3,2-c]pyridine system can undergo reduction, typically involving the hydrogenation of the pyridine ring to yield the corresponding tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org This transformation is significant as the hydrogenated core is found in numerous bioactive compounds. beilstein-journals.org Catalytic hydrogenation using catalysts such as rhodium on carbon (Rh/C), rhodium on alumina (B75360) (Rh/Al2O3), or rhodium oxide (Rh2O3) under a hydrogen atmosphere is a common method. liverpool.ac.uk The reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, can influence the efficiency and stereoselectivity of the reduction. liverpool.ac.ukstackexchange.com The presence of an acid can facilitate the reduction of pyridines by forming a pyridinium (B92312) salt, which is more reactive towards hydrogenation. stackexchange.com In some instances, a chloro-substituent on the pyridine ring can be removed via reduction with reagents like zinc and acetic acid. researchgate.net
Functional Group Interconversions Involving the Dimethyl and other Substituents
While specific examples for the 3,3-dimethyl groups of this compound are not detailed in the provided search results, general principles of functional group interconversion can be applied. The methyl groups are generally unreactive but could potentially undergo radical halogenation under specific conditions to introduce further functionality.
More commonly, functional group interconversions are performed on substituents attached to the furo[3,2-c]pyridine core. For instance, a cyano group, introduced via nucleophilic substitution on an N-oxide, can be hydrolyzed to a carboxamide or further to a carboxylic acid. researchgate.net It can also be converted to an ethyl imidate. researchgate.net These transformations provide a route to a variety of derivatives with different electronic and steric properties, which is crucial for medicinal chemistry applications.
Ring-Opening and Rearrangement Reactions of the Furo[3,2-c]pyridine Scaffold
The fused heterocyclic system of furo[3,2-c]pyridine can undergo ring-opening or rearrangement reactions under certain conditions, although this is less common than substitution reactions. The stability of the aromatic system generally disfavors such transformations. However, in reactions involving N-nucleophiles with related furo-pyranone systems, recyclization accompanied by the opening of the furan ring has been observed. beilstein-journals.org Similarly, certain pyridine derivatives can undergo sequential ring-opening and ring-closing reactions to form different substituted aromatic systems. nih.gov Specific examples for the this compound scaffold were not prominently found, but the inherent strain and electronic properties of the fused ring system could potentially be exploited for such transformations under specific energetic conditions (e.g., photochemical or high-temperature).
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The furo[3,2-c]pyridine system can participate in such reactions. The N-oxide of a pyridine ring can act as a 1,3-dipole, reacting with various dipolarophiles. arkat-usa.org For instance, pyridinium N-imines, generated in situ, can undergo oxidative [3+2] cycloaddition with alkynes to form pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com This type of reaction involves the 1,3-dipole reacting across the π-system of the dipolarophile in a concerted or stepwise fashion to form a new heterocyclic ring fused to the original pyridine system. wikipedia.orgnih.gov These reactions are valuable for the synthesis of complex, polycyclic heterocyclic compounds. researchgate.net
Derivatization Strategies and Analogue Synthesis
Elaboration of the Pyridine (B92270) Ring in Furo[3,2-c]pyridine (B1313802) Derivatives
The pyridine ring of the furo[3,2-c]pyridine system offers several positions for chemical modification, allowing for the introduction of various substituents to tune the molecule's properties.
One common strategy involves the nucleophilic substitution of halo-substituted furo[3,2-c]pyridines. For instance, chloro derivatives of furo[3,2-c]pyridine can be converted to 4-amino-substituted analogues by reaction with heterocyclic secondary amines such as piperidine (B6355638), morpholine, or pyrrolidine. nih.gov Similarly, alkoxides like sodium ethoxide, propoxide, and isopropoxide have been used to replace chlorine atoms, yielding the corresponding alkoxy derivatives. researchgate.net
Palladium-catalyzed cross-coupling reactions are also powerful tools for the elaboration of the pyridine ring. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly diversifying the available structures. For example, intramolecular palladium-catalyzed C-H arylation has been utilized to synthesize fused nitrogen-containing heterocycles derived from pyridine amides, a strategy that can be conceptually applied to functionalized furo[3,2-c]pyridines. colab.ws The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been employed in the synthesis of multivalent furo[3,2-c]pyridine derivatives, showcasing the utility of this method for pyridine ring functionalization. beilstein-journals.org
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Substitution | Secondary amines (piperidine, morpholine), heat | 4-Amino-substituted furo[3,2-c]pyridines | nih.gov |
| Nucleophilic Substitution | Sodium alkoxides (NaOEt, NaOPr), heat | 4-Alkoxy-substituted furo[3,2-c]pyridines | researchgate.net |
| C-H Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMA, 110 °C | Fused polycyclic heteroaromatics | colab.ws |
| Sonogashira Coupling | Pd catalyst, CuI, amine base, suitable alkynes | Alkyne-substituted furo[3,2-c]pyridines | beilstein-journals.org |
Modification of the Furan (B31954) Ring in 3,3-dimethyl-2H-furo[3,2-c]pyridine
The furan ring of the this compound system, while generally less reactive than the pyridine ring towards nucleophiles, can undergo several types of modifications. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution.
Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially introduce substituents onto the furan ring, typically at the position adjacent to the oxygen atom (C2 or C5 in furan). pharmaguideline.comnumberanalytics.com For furo[3,2-c]pyridines, the position of substitution would be influenced by the directing effects of both the fused pyridine ring and the oxygen atom. Mild conditions are often required to prevent polymerization or ring-opening, such as using acetyl nitrate (B79036) for nitration or a pyridine-sulfur trioxide complex for sulfonation. fayoum.edu.eg
Hydrogenation: The furan ring can be reduced to a tetrahydrofuran (B95107) ring. numberanalytics.com This transformation significantly alters the geometry and electronic properties of the scaffold, moving from a planar, aromatic system to a non-planar, saturated one. Asymmetric hydrogenation of substituted furans has been achieved using iridium catalysts with chiral ligands, yielding tetrahydrofuran derivatives with high enantioselectivity. nih.gov This strategy can be applied to create chiral analogues of this compound. The synthesis of tetrahydrofuro[3,2-c]pyridines has been accomplished through methods like the Pictet-Spengler reaction, starting from furan-containing precursors. beilstein-journals.org
Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or oxidizing agents, the furan ring can undergo ring-opening. colab.wspharmaguideline.com This can lead to the formation of dicarbonyl compounds or other linear structures, which can then be used to construct new heterocyclic systems. For example, acid-catalyzed ring opening of furan in an aqueous solution can lead to the formation of 4-hydroxy-2-butenal. colab.ws
| Modification Type | Potential Reagents and Conditions | Resulting Structure | Reference |
| Electrophilic Nitration | Acetyl nitrate, low temperature | Nitro-furo[3,2-c]pyridine derivatives | pharmaguideline.com |
| Electrophilic Halogenation | Br₂ in dioxane, low temperature | Bromo-furo[3,2-c]pyridine derivatives | pharmaguideline.com |
| Hydrogenation | H₂/Ni or Ir catalyst | Tetrahydrofuro[3,2-c]pyridine derivatives | beilstein-journals.orgnih.gov |
| Acid-Catalyzed Ring Opening | Dilute acid (e.g., HCl) | Dicarbonyl or hydroxybutenal derivatives | colab.ws |
Linker Chemistry for Multivalent Furo[3,2-c]pyridine Derivatives
The development of multivalent ligands, which contain multiple copies of a pharmacophore connected by linkers, is a valuable strategy for enhancing binding affinity and selectivity. For the furo[3,2-c]pyridine system, linker chemistry has been explored to create divalent and trivalent derivatives.
A key approach involves the use of Sonogashira coupling reactions. By reacting an excess of a furo[3,2-c]pyridine precursor, such as 4-hydroxy-3-iodopyridine, with di- or trialkynes, multivalent structures can be assembled. beilstein-journals.org The nature of the alkyne linker can be varied to control the rigidity and spacing of the furo[3,2-c]pyridine units. For example, rigid linkers like 1,4-diethynylbenzene (B1207667) can be used to create well-defined, linear divalent compounds, while more flexible linkers containing ether or alkyl chains can provide conformational adaptability. beilstein-journals.org
The synthesis of a star-shaped trivalent derivative has been accomplished using a trialkyne core, demonstrating the modularity of this approach. beilstein-journals.org These multivalent compounds have been studied for their self-assembly properties and photophysical characteristics.
| Linker Type | Coupling Reaction | Valency | Example Linker | Reference |
| Rigid Aryl | Sonogashira | Divalent | 1,4-Diethynylbenzene | beilstein-journals.org |
| Flexible Ether | Sonogashira | Divalent | 1,4-Bis(prop-2-yn-1-yloxy)butane | beilstein-journals.org |
| Flexible Alkyl | Sonogashira | Divalent | Hepta-1,6-diyne | beilstein-journals.org |
| Trivalent Core | Sonogashira | Trivalent | 1,3,5-Tris(prop-2-yn-1-yloxy)benzene | beilstein-journals.org |
Isosteric and Bioisosteric Replacements of the Furo[3,2-c]pyridine System
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. This involves replacing a functional group or a whole scaffold with another that has similar steric and electronic characteristics.
For the furo[3,2-c]pyridine system, a common bioisosteric replacement is the thieno[3,2-c]pyridine (B143518) scaffold. nih.govpharmaguideline.com The replacement of the furan oxygen with a sulfur atom leads to a system with similar geometry but altered electronic distribution and metabolic stability. Both furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives have been investigated as potential antipsychotic agents, and while they share some behavioral effects, they likely achieve these through different mechanisms. pharmaguideline.com
Another related scaffold is the furo[3,2-b]pyridine (B1253681) system. The fusion of the furan and pyridine rings in a different orientation can lead to novel pharmacophores. Furo[3,2-b]pyridines have been explored as bioisosteres of indole (B1671886) analogues, for example, in the development of 5-HT1F receptor agonists for the treatment of migraine. scribd.com
The concept of bioisosterism can also be applied to the individual rings. For instance, the pyridine ring could be replaced by other electron-deficient aromatic systems, while the furan ring could be substituted with other five-membered heterocycles like pyrrole (B145914) or thiazole, although specific examples for the this compound core are not extensively documented.
| Original Scaffold | Bioisosteric Replacement | Rationale | Therapeutic Area Example | Reference |
| Furo[3,2-c]pyridine | Thieno[3,2-c]pyridine | O replaced by S; similar size, different electronics and metabolism. | Antipsychotics | nih.govpharmaguideline.com |
| Indole | Furo[3,2-b]pyridine | Mimicking the indole core to improve selectivity. | Migraine (5-HT1F agonists) | scribd.com |
| Benzene (B151609) Ring | Pyridine Ring | Introduction of a heteroatom to modulate properties. | General drug design | rsc.org |
Scaffold Hopping Approaches in the Development of New Furo[3,2-c]pyridine Analogues
Scaffold hopping is a computational or synthetic strategy aimed at identifying new core structures (scaffolds) that can serve as a basis for designing new ligands with similar biological activity to a known active compound. researchgate.net This approach is particularly useful for discovering novel intellectual property and improving physicochemical or pharmacokinetic properties.
In the context of furo[3,2-c]pyridine analogues, scaffold hopping can be envisioned in two ways: hopping from other scaffolds to a furo[3,2-c]pyridine core, or hopping from a furo[3,2-c]pyridine to a new scaffold.
An example of the former is the evolution of imidazo[1,2-a]pyrazine (B1224502) B-Raf inhibitors to a series of furo[2,3-c]pyridine (B168854) indanone oximes, which were found to be highly potent and selective. researchgate.net This demonstrates how a furo-pyridine scaffold can emerge as a superior alternative during lead optimization. Similarly, the furo[3,2-b]pyridine core has been identified as a privileged scaffold for highly selective kinase inhibitors. thermofisher.com
Conversely, one could start with an active this compound and computationally or synthetically explore alternative scaffolds that maintain the key pharmacophoric features. For instance, the pyridine ring could be replaced by a pyrimidine (B1678525), as seen in the development of furo[2,3-d]pyrimidine (B11772683) derivatives. The entire furo[3,2-c]pyridine system could be replaced by other bicyclic heterocycles of similar size and shape. The goal of such a hop would be to identify novel chemotypes with improved properties, such as enhanced metabolic stability or better solubility. researchgate.net
| Original Scaffold | Hopped Scaffold | Biological Target/Activity | Rationale for Hopping | Reference |
| Imidazo[1,2-a]pyrazine | Furo[2,3-c]pyridine | B-Raf inhibitors | Improved potency and selectivity | researchgate.net |
| Various | Furo[3,2-b]pyridine | Kinase inhibitors | Identification of a privileged scaffold | thermofisher.com |
| Furo[3,2-c]pyridine | Furo[2,3-d]pyrimidine | General (e.g., anticancer) | Exploring novel chemical space | |
| Imidazopyridine | 1,2,4-Triazolopyridine | General | Improved metabolic stability | researchgate.net |
Structure Activity Relationship Sar Studies of 3,3 Dimethyl 2h Furo 3,2 C Pyridine Derivatives
Impact of Substituent Position and Nature on Biological Activity in Furo[3,2-c]pyridine (B1313802) Derivatives
The biological activity of furo[3,2-c]pyridine derivatives is highly sensitive to the nature and position of substituents on both the furan (B31954) and pyridine (B92270) rings. Research has shown that specific modifications can confer potent and selective activities, ranging from antipsychotic to anticancer effects. nih.govacs.org
For instance, the introduction of an arylpiperazine moiety appended via a tetramethylene chain to the furo[3,2-c]pyridine ring system has yielded compounds with significant potential for antipsychotic activity. nih.gov These derivatives exhibit a strong affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while showing weak interaction with dopamine (B1211576) D2 receptors. nih.govresearchgate.net This receptor profile is a key characteristic of atypical antipsychotics.
In the context of antiproliferative activity, general SAR principles for pyridine-containing compounds suggest that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance biological effects. nih.govunison.mx Conversely, the addition of bulky groups or halogen atoms often leads to diminished activity. nih.govunison.mx
Studies on the related furo[3,2-b]pyridine (B1253681) scaffold, identified as a template for cdc-like kinase (CLK) inhibitors, have highlighted the importance of the substitution pattern. nih.gov Specifically, 3,5-disubstituted furo[3,2-b]pyridines were found to be potent and highly selective inhibitors. nih.gov More directly, a series of furan[3,2-c]pyridine derivatives were synthesized and evaluated for cytotoxicity against esophageal cancer cell lines. The synthesis involved creating a core structure, 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione, which was then further modified to explore SAR. mdpi.com
SAR Findings for Furo[3,2-c]pyridine and Related Scaffolds
This table summarizes key structure-activity relationship findings for derivatives of furo[3,2-c]pyridine and analogous structures, highlighting the influence of different substituents on their biological activities.
| Scaffold | Substituent & Position | Observed Biological Activity | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridine | 4-(1-piperazinyl) group linked by a tetramethylene chain | Potent serotonin 5-HT1/5-HT2 receptor affinity; potential antipsychotic activity. | nih.gov |
| Furan[3,2-c]pyridine | 6-isobutyl group on the pyridine ring | Serves as a precursor for derivatives with cytotoxic activity against esophageal cancer cells. | mdpi.com |
| Pyridine (General) | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity. | nih.gov, unison.mx |
| Pyridine (General) | Halogen atoms or bulky groups | Lower antiproliferative activity. | nih.gov, unison.mx |
| Furo[3,2-b]pyridine | 3,5-disubstitution | Potent and selective inhibition of cdc-like kinases (CLKs). | nih.gov |
Stereochemical Considerations in Furo[3,2-c]pyridine SAR
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For furo[3,2-c]pyridine derivatives containing chiral centers, the spatial arrangement of atoms can drastically affect binding affinity and efficacy.
The synthesis of specific enantiomers of related furopyridine derivatives demonstrates the importance of stereochemical control. researchgate.net For example, in the synthesis of potent drug candidates PNU-142721 and PNU-109886, which are based on a furo[2,3-c]pyridine (B168854) scaffold, an enzymatic kinetic resolution of a key 1-hydroxyethyl furo[2,3-c]pyridine intermediate was employed. researchgate.net This crucial step allowed for the separation and control of the stereogenic centers. The absolute configuration of the biologically active (S)-enantiomer was definitively confirmed through X-ray crystallographic analysis, underscoring that the biological activity is enantiomer-specific. researchgate.net Such findings highlight that a deep understanding of stereochemistry is essential for the rational design of potent and selective furo[3,2-c]pyridine-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[3,2-c]pyridine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel molecules and guide the design of more potent analogues.
A 2D-QSAR study was successfully applied to a series of pyridine-3-carbonitrile (B1148548) derivatives to understand their vasorelaxant properties. rsc.org In this research, various molecular descriptors were calculated and used to build a statistically significant model that could predict the IC50 values of the compounds. The study also involved generating a 3D-pharmacophore model, which identifies the key structural features required for biological activity. rsc.org The most potent compounds from the series were found to fit this pharmacophore model well, validating its predictive power. Such QSAR and pharmacophore modeling approaches are invaluable for the rational design of new furo[3,2-c]pyridine analogues, allowing for the prioritization of synthetic targets with a higher probability of desired biological activity. rsc.org
Conformational Analysis and its Influence on SAR of Furo[3,2-c]pyridine Derivatives
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of the furo[3,2-c]pyridine ring system and its derivatives provides insight into the low-energy, biologically active shapes these molecules can adopt.
Detailed conformational analysis of related fused ring systems, such as furo[2,3-c]pyrans, has been performed using advanced NMR spectroscopy. slu.se By analyzing temperature-independent 3J(HH) coupling constants with the Karplus-Altona algorithm, researchers can estimate dihedral angles and establish the rigid conformations of the heterocyclic rings. For example, studies have shown that the pyran ring in a cis-fused furo-pyran system can exist in a stable chair conformation, while the furan ring adopts a specific "North" conformation. slu.se
This conformational rigidity directly influences SAR. The specific shape of a molecule dictates how it fits into a receptor's binding site. For instance, the distinct binding mode of the PPARγ modulator DS-6930, which features a dimethylpyridyl group, is linked to its intermediate agonist activity. nih.gov The cocrystal structure revealed that the molecule's conformation allows for specific lipophilic interactions while avoiding direct interactions with certain amino acid residues, a feature responsible for its superior safety profile. nih.gov This demonstrates a clear link between the preferred conformation of a pyridine-containing molecule and its functional activity, a principle that is directly applicable to the SAR of furo[3,2-c]pyridine derivatives.
Mechanistic Investigations of Biological Interactions of Furo 3,2 C Pyridine Derivatives
Target Identification and Validation for Furo[3,2-c]pyridine (B1313802) Derivatives
The biological effects of furo[3,2-c]pyridine derivatives are a result of their interaction with various molecular targets. The identification of these targets is a critical first step in understanding their mechanism of action. Research has shown that derivatives of the parent furo[3,2-c]pyridine ring system can be designed to interact with a range of protein families.
Key molecular targets identified for the broader class of furopyridine derivatives include:
Protein Kinases: This is one of the most prominent target classes for furopyridine derivatives. Specific kinases that have been identified include cdc-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), and serine/threonine kinase AKT1. dntb.gov.ua The furo[3,2-b]pyridine (B1253681) core, an isomer of furo[3,2-c]pyridine, has been described as a "privileged scaffold" for developing highly selective kinase inhibitors. dntb.gov.uanih.gov
G-Protein Coupled Receptors (GPCRs): Furo[3,2-c]pyridine derivatives have shown significant affinity for serotonin (B10506) receptors, particularly the 5-HT1 and 5-HT2 subtypes. nih.gov Additionally, the isomeric furo[3,2-b]pyridine scaffold has been utilized to develop potent agonists for the 5-HT1F receptor. nih.gov
Toll-like Receptors (TLRs): Certain derivatives, such as 2,3-diaminofuro[2,3-c]pyridines, have been identified as pure agonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system. nih.gov
Hedgehog Signaling Pathway Modulators: A subset of furo[3,2-b]pyridine derivatives that lack kinase activity have been found to modulate the Hedgehog signaling pathway at sub-micromolar concentrations. dntb.gov.uanih.gov
The validation of these targets often involves a combination of in vitro binding assays, enzymatic activity assays, and cell-based functional assays to confirm that the interaction of the compound with the target leads to a measurable biological response.
Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Serine/Threonine Kinase AKT1, Estrogen Receptor Alpha, HER2)
A primary mechanism through which furo[3,2-c]pyridine derivatives exert their effects is through the inhibition of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
Kinase Inhibition: The furo[2,3-b]pyridine (B1315467) scaffold, another isomer, has been investigated for its potential to inhibit serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). researchgate.net Molecular docking studies have indicated strong binding affinities of these derivatives to the active sites of these proteins, suggesting a mechanism that involves the disruption of key cellular signaling pathways. researchgate.net For instance, certain anilino-furo[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory activity against both EGFR and HER2. nih.gov
Furo[2,3-d]pyrimidine (B11772683) derivatives have also been identified as inhibitors of the PI3K/AKT signaling pathway. One such derivative, compound 10b from a research study, showed potent inhibition of PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. nih.govrsc.org Another furo[2,3-d]pyrimidine derivative with 2-thienyl and methyl groups at the C-5 and C-6 positions exhibited inhibitory activity against AKT-1 kinase with an IC50 value of 24 μM. nih.gov
The furo[3,2-b]pyridine core has been successfully used to generate potent and highly selective inhibitors of cdc-like kinases (CLKs). dntb.gov.uanih.gov Furthermore, derivatives of furo[2,3-b]pyridine have been shown to be effective inhibitors of CDK2. mdpi.comnih.gov
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kα | 0.175 µM | nih.govrsc.org |
| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kβ | 0.071 µM | nih.govrsc.org |
| Furo[2,3-d]pyrimidine derivative (10b) | AKT | 0.411 µM | nih.govrsc.org |
| Furo[2,3-d]pyrimidine derivative | AKT-1 | 24 µM | nih.gov |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 µM | mdpi.comnih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 µM | mdpi.comnih.gov |
Estrogen Receptor Alpha (ERα) and HER2 Inhibition: Molecular docking studies of furo[2,3-b]pyridine derivatives have suggested strong binding affinities for both ERα and HER2, indicating their potential as anticancer agents by disrupting these signaling pathways. researchgate.net Similarly, anilino-furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and HER2, with some compounds showing submicromolar EGFR inhibition. nih.gov
Receptor Agonism/Antagonism (e.g., Toll-like Receptor 8 (TLR8) Activation, Serotonin 5-HT1 and 5-HT2 Receptors, Dopamine (B1211576) D2 Receptor)
Furo[3,2-c]pyridine derivatives also mediate their biological effects by acting as agonists or antagonists at various cell surface and intracellular receptors.
Toll-like Receptor 8 (TLR8) Activation: Furo[2,3-c]pyridine (B168854) and furo[2,3-c]quinoline derivatives have been identified as specific agonists for human Toll-like receptor 8 (TLR8). nih.gov TLR8 is an endosomal receptor that recognizes single-stranded RNA and plays a crucial role in the innate immune response. nih.gov The activation of TLR8 by these compounds is selective, with no detectable activity at the closely related TLR7. nih.gov The mechanism of TLR8 activation involves the dimerization of the receptor upon ligand binding, which initiates downstream signaling cascades. nih.gov
Serotonin 5-HT1 and 5-HT2 Receptors: Arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have demonstrated potent affinity for both serotonin 5-HT1 and 5-HT2 receptors. nih.gov In contrast, their interaction with the dopamine D2 receptor is weak. nih.gov The isomeric furo[3,2-b]pyridines have been developed as bioisosteres of indole (B1671886) analogues, acting as potent and selective agonists for the 5-HT1F receptor. nih.gov For example, the compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide was identified as a potent and selective 5-HT1F receptor agonist. nih.gov
Dopamine D2 Receptor: Studies on arylpiperazine derivatives of furo[3,2-c]pyridine have consistently shown a weak interaction with the dopamine D2 receptor, indicating a degree of selectivity for serotonin receptors over this particular dopamine receptor subtype. nih.gov
| Compound Class | Receptor Target | Interaction Type | Finding | Reference |
| Arylpiperazine Furo[3,2-c]pyridines | Serotonin 5-HT1 & 5-HT2 | Potent Affinity | Displayed significant binding to these serotonin receptor subtypes. | nih.gov |
| Arylpiperazine Furo[3,2-c]pyridines | Dopamine D2 | Weak Interaction | Showed low affinity for the D2 receptor. | nih.gov |
| Furo[3,2-b]pyridine Derivatives | Serotonin 5-HT1F | Agonist | Act as potent and selective agonists. | nih.gov |
| Furo[2,3-c]pyridine Derivatives | Toll-like Receptor 8 (TLR8) | Agonist | Identified as pure TLR8 agonists with no TLR7 activity. | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., NF-κB Signaling, Calcium Signaling)
The interaction of furo[3,2-c]pyridine derivatives with their molecular targets ultimately leads to the modulation of intracellular signaling pathways, which dictates the cellular response.
NF-κB Signaling: The activation of TLR8 by furo[2,3-c]pyridine agonists directly leads to the activation of the NF-κB signaling pathway. Upon ligand binding, TLR8 recruits the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines.
Hedgehog Signaling Pathway: Certain 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway. dntb.gov.uanih.gov This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.
Calcium Signaling: Preliminary mechanistic studies on some furo[2,3-b]pyridine derivatives have suggested that their biological effects, such as cardiotonic activity, may be mediated by an enhanced influx of cellular calcium. researchgate.net
Molecular Interactions at Protein Binding Sites and Allosteric Modulation
Detailed understanding of the interactions between furo[3,2-c]pyridine derivatives and their target proteins at the atomic level is essential for rational drug design and optimization.
Molecular Interactions at Protein Binding Sites: Molecular docking and X-ray crystallography studies have provided insights into the binding modes of furopyridine derivatives. For example, the crystal structure of a furo[3,2-b]pyridine derivative bound to CLK1 revealed its specific binding mode within the kinase active site. researchgate.net Some furo[3,2-b]pyridine kinase inhibitors adopt a conserved binding pattern but also engage with a "back pocket" of the kinase, which is less conserved than the hinge region, thereby enhancing selectivity. researchgate.netresearchgate.net Docking studies of furo[2,3-b]pyridine derivatives with CDK2, ERα, and HER2 have also elucidated potential binding interactions that contribute to their inhibitory activity. researchgate.netmdpi.com
Allosteric Modulation: Allosteric modulation, where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, is an emerging mechanism for achieving greater receptor subtype selectivity and a more nuanced pharmacological response. While there are reports of other pyridine-containing heterocyclic structures, such as 3-(2-pyridinyl)isoquinoline derivatives, acting as allosteric modulators for receptors like the A3 adenosine (B11128) receptor, direct evidence for furo[3,2-c]pyridine derivatives functioning through this mechanism is not yet extensively documented in the reviewed literature. nih.govnih.gov However, given the structural diversity and biological activity of this scaffold, allosteric modulation remains a plausible and intriguing mechanism of action that warrants further investigation.
Computational and Theoretical Studies on Furo 3,2 C Pyridine Systems
Quantum Chemical Calculations (e.g., TD-DFT for UV-Vis Spectra, DOS Graphs for Electronic Properties, Theoretical IR Spectra)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of furo[3,2-c]pyridine (B1313802) systems. These methods provide insights into molecular geometry, electronic structure, and spectroscopic characteristics.
Molecular Geometry and Electronic Structure: DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are used for geometry optimization to determine the most stable conformation of the molecule. jocpr.com These calculations yield crucial parameters like bond lengths and angles. For instance, in related pyridine (B92270) derivatives, C-N bond lengths are calculated to be in the range of 1.303 Å to 1.343 Å, while C-O bonds are around 1.350 Å. jocpr.com Protonation of the pyridine nitrogen atom can significantly alter the electronic distribution, increasing the positive charge on adjacent methyl groups and enhancing their C-H acidity, a factor that influences reactivity. nih.gov
Spectroscopic Properties: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org For furo-pyridine and similar scaffolds, characteristic absorption bands are typically observed between 250 and 390 nm, which are attributed to π → π* and n → π* electronic transitions within the fused ring system. researchgate.net The calculated spectra from TD-DFT generally show good agreement with experimental data, helping to assign specific transitions. researchgate.net For example, studies on related thiazolo[3,2-a]pyridine derivatives use TD-DFT to analyze solvent effects on spectral shifts and identify the molecular orbitals (MOs) involved in each electronic transition. researchgate.net
Theoretical Infrared (IR) spectra can also be computed. The calculated vibrational frequencies for pyridine derivatives, confirmed by elemental analysis and NMR spectroscopy, help in the structural confirmation of newly synthesized compounds. mdpi.com For instance, the IR spectra of aminopyrimidine thieno[3,2-d]pyrimidines show characteristic amino group absorptions in the range of 3238–3504 cm⁻¹. mdpi.com
Below is a table summarizing typical parameters obtained from quantum chemical calculations for pyridine-based systems.
| Parameter | Computational Method | Typical Calculated Values/Findings | Reference |
| Optimized Geometry | DFT (B3LYP/6-311G(d,p)) | C-N bond length: ~1.30-1.34 Å; C-O bond length: ~1.35 Å | jocpr.com |
| UV-Vis Spectra | TD-DFT | Absorption bands at 250-390 nm (π → π* and n → π* transitions) | researchgate.net |
| Electronic Transitions | TD-DFT | Assignment of transitions based on molecular orbital contributions | researchgate.net |
| IR Frequencies | DFT | NH₂ stretching frequencies at ~3200-3500 cm⁻¹ | mdpi.com |
Molecular Dynamics Simulations of Furo[3,2-c]pyridine Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between furo[3,2-c]pyridine derivatives and their biological targets or environment.
Furthermore, MD simulations can elucidate the mechanistic aspects of interactions at interfaces. A study combining MD with DFT investigated the chemisorption of pyridine on a copper iodide (γ-CuI) surface. rsc.orgresearchgate.net The results revealed that pyridine molecules interact through a combination of noncovalent forces, including Cu⋯N bonds and hydrogen bonding. rsc.org Such simulations can predict how furo[3,2-c]pyridine systems might interact with metallic catalysts or biological surfaces. Reactive force field (ReaxFF) MD simulations have also been employed to study the combustion of pyridine, providing atomic-level details on its oxidation and the formation of products like NOx. ucl.ac.uk
Molecular Docking and Prediction of Protein-Ligand Interactions (e.g., Antiviral Efficacy, Anticonvulsant Activity)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential biological activity and to understand structure-activity relationships for compounds like furo[3,2-c]pyridines.
Anticonvulsant Activity: Several studies have used molecular docking to explore the anticonvulsant potential of pyridine-containing heterocycles. mdpi.comnih.govresearchgate.netmdpi.com A primary target for anticonvulsant drugs is the gamma-aminobutyric acid type A (GABA-A) receptor. Docking studies of novel pyrido[2,3-d]pyridazines and other pyridine derivatives into the GABA-A receptor have been performed to predict their binding affinity and mode of action. nih.govresearchgate.net These studies often correlate higher binding affinities with greater anticonvulsant potential observed in in-vivo tests, such as the pentylenetetrazole (PTZ) induced seizure model. mdpi.comresearchgate.net For example, a study on new pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines showed that compounds with high anticonvulsant activity also exhibited favorable interactions in docking analyses. mdpi.com
Antiviral Efficacy: The pyridine nucleus is a component of many compounds with therapeutic properties, including antiviral activity. nih.gov Molecular docking is used to predict the ability of these compounds to inhibit viral proteins. For example, docking studies have shown that certain pyridine-N-oxides can bind stably to the main protease (3CLpro) of SARS-CoV-2, suggesting a mechanism for their antiviral effect. nih.gov The binding mode often involves key interactions, such as hydrogen bonds or covalent bonds with catalytic residues like Cys145 in the protease active site. nih.gov
The table below presents examples of molecular docking studies on pyridine-related scaffolds targeting proteins relevant to anticonvulsant and antiviral activities.
| Compound Class | Protein Target | Predicted Activity | Key Findings from Docking | Reference |
| Pyrano-pyridothieno-pyrimidines | Not specified (general neurotropic) | Anticonvulsant | Correlation between high in-vivo anticonvulsant activity and docking scores. | mdpi.com |
| Pyrido[2,3-d]pyridazines | GABA-A Receptor | Anticonvulsant | Higher binding affinity correlated with efficacy in PTZ seizure tests. | researchgate.net |
| Pyridine-N-Oxides | SARS-CoV-2 3CLpro | Antiviral | Stable binding in the active site, potential covalent interaction with Cys145. | nih.gov |
| Furo[3,2-c]pyridine derivatives | Serotonin (B10506)/Dopamine (B1211576) Receptors | Antipsychotic | High affinity for 5-HT1 and 5-HT2 receptors, weak for D2 receptors. | nih.gov |
Prediction of Reactivity and Selectivity in Furo[3,2-c]pyridine Reactions
Computational methods are crucial for predicting the reactivity and regioselectivity of chemical reactions involving the furo[3,2-c]pyridine scaffold. Understanding these factors is key to designing efficient synthetic routes.
DFT calculations can explain the regioselectivity observed in reactions of pyridynes, which are highly reactive intermediates. For 3,4-pyridynes, DFT calculations show nearly identical internal angles at C3 and C4, explaining the poor regioselectivity in nucleophilic additions. nih.gov However, introducing an electron-withdrawing substituent can induce "aryne distortion," polarizing the triple bond and directing the nucleophilic attack to a specific position. This principle, supported by DFT, allows for the controlled synthesis of substituted pyridines that are otherwise difficult to access. nih.gov
The reactivity of the furo[3,2-c]pyridine ring can also be predicted. The synthesis of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine involves several steps, including aromatization and nucleophilic substitution. researchgate.net Chloro-substituted furo[3,2-c]pyridines readily undergo nucleophilic substitution with amines (like piperidine (B6355638) or morpholine) or alkoxides, demonstrating the reactivity of the scaffold towards these reagents. researchgate.netresearchgate.net The reaction outcomes can be rationalized by analyzing the calculated charge distributions and frontier molecular orbitals of the heterocyclic system. Similarly, the interaction of furo[3,2-b]pyran-2-ones with N-nucleophiles can lead to different products depending on the nucleophile's nature, a process that can be modeled to predict whether condensation or recyclization will occur. beilstein-journals.org
Chemoinformatics and Virtual Screening Approaches in Furo[3,2-c]pyridine Discovery
Chemoinformatics and virtual screening are powerful computational strategies for accelerating the discovery of new bioactive furo[3,2-c]pyridine derivatives. These approaches use computational tools to analyze large chemical libraries and identify promising candidates for further experimental testing.
A typical virtual screening workflow involves several stages. ijfmr.com First, a large database of compounds is screened against a specific biological target using molecular docking simulations. This process prioritizes compounds with high predicted binding affinities. Following the initial screen, the top-ranking candidates are often subjected to further analysis, such as in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to assess their drug-likeness and potential safety profiles. ijfmr.com
This methodology has been successfully applied to identify novel pyridine and pyrimidine (B1678525) derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. ijfmr.com Similarly, virtual screening of thieno[2,3-c]pyridines, which are structurally related to furopyridines, helped identify potential anticancer agents that inhibit the Hsp90 protein. researchgate.net These in silico approaches not only speed up the discovery process but also provide valuable insights into the structure-activity relationships needed to design more potent and selective inhibitors. ijfmr.com
Coordination Chemistry and Materials Science Applications of Furo 3,2 C Pyridine Derivatives
Furo[3,2-c]pyridine (B1313802) as Ligands for Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II) Complexes)
The nitrogen atom in the pyridine (B92270) ring of furo[3,2-c]pyridine derivatives possesses a lone pair of electrons, making it an excellent N-donor ligand for coordination with transition metal ions. researchgate.net Like pyridine itself, which is a weak pi-acceptor ligand, furo[3,2-c]pyridines can form stable complexes with a variety of metals, including copper, cobalt, and nickel. wikipedia.org
Research has demonstrated the synthesis of complexes using rsc.orgbenzofuro[3,2-c]pyridine (bfp), a derivative of the core structure. For instance, coordination reactions have successfully yielded the complexes Cu₂(ac)₄(bfp)₂ and CoCl₂(bfp)₂, where 'ac' stands for the acetate (B1210297) anion. researchgate.net In the dimeric copper(II) acetate complex, the bfp ligand coordinates to the copper ions. researchgate.net Similarly, the cobalt(II) complex features the bfp ligand coordinated to the metal center. researchgate.net Thermal analysis of these compounds revealed high thermal stability, with the cobalt complex, CoCl₂(bfp)₂, being thermally more stable than the copper complex. researchgate.net
The geometry of these complexes is influenced by the metal ion and the other ligands present. Transition metal pyridine complexes can adopt various geometries, such as octahedral and tetrahedral. wikipedia.org For example, Co(II) is known to form both tetrahedral (MCl₂py₂) and octahedral (MCl₂py₄) complexes depending on the reaction conditions. wikipedia.org While specific structural details for 3,3-dimethyl-2H-furo[3,2-c]pyridine complexes with Cu(II), Co(II), and Ni(II) are not extensively documented, the behavior of related benzofuro[3,2-c]pyridine and general pyridine ligands suggests a strong potential for forming structurally diverse and stable coordination compounds. researchgate.netjscimedcentral.com
Table 1: Examples of Furo[3,2-c]pyridine Derivative Metal Complexes
| Complex Formula | Metal Ion | Furo[3,2-c]pyridine Ligand | Other Ligands | Reference |
|---|---|---|---|---|
| Cu₂(ac)₄(bfp)₂ | Cu(II) | rsc.orgBenzofuro[3,2-c]pyridine (bfp) | Acetate (ac) | researchgate.net |
Supramolecular Assembly and 2D Self-Assembly at Interfaces
The defined structure and potential for directed intermolecular interactions make furo[3,2-c]pyridine derivatives attractive candidates for building ordered supramolecular structures. Their ability to self-assemble on surfaces has been demonstrated, paving the way for the bottom-up fabrication of molecular-level devices.
One study showcased the two-dimensional self-assembly of C₃-symmetric, star-shaped molecules containing a central furopyridine core at a solution-graphite interface. researchgate.net Using scanning tunneling microscopy (STM), it was observed that these derivatives form closely packed, two-dimensional crystals on the surface of highly oriented pyrolytic graphite. researchgate.net Density functional theory (DFT) calculations supported the proposed molecular model, indicating the formation of hydrogen bonds between the nitrogen atom of the pyridine ring and a hydrogen atom on a neighboring molecule, which helps to stabilize the assembly. researchgate.net
Another powerful technique for creating ordered structures is the layer-by-layer (LbL) deposition method, which has been used to form molecular assemblies with various pyridine-type compounds. nih.gov By alternating the deposition of pyridine-based ligands and metal-containing cross-linkers (like palladium complexes), it is possible to construct surface-confined metal-organic networks. nih.gov The structure and growth of these films can be precisely controlled by tuning parameters such as the geometry of the ligand, the choice of the metal, and the deposition conditions. nih.gov This approach allows for the creation of porous, functional materials with potential applications in catalysis, sensing, and electronics. nih.gov
Application in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
Furo[3,2-c]pyridine derivatives have emerged as highly promising materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). Their unique electronic structure can be harnessed to create efficient phosphorescent emitters, which are crucial components of high-performance OLEDs.
Iridium(III) complexes incorporating furo[3,2-c]pyridine-based ligands have demonstrated exceptional performance. In one notable example, a novel complex, (pfupy)₂Ir(acac), was developed where replacing a sulfur atom in the ligand with an oxygen atom (to form the furo[3,2-c]pyridine moiety) resulted in superior properties. rsc.org An OLED device using this complex as the emitter achieved a record-high external quantum efficiency (EQE) of 30.5% without the need for light out-coupling technologies. rsc.org The device also exhibited minimal efficiency roll-off, maintaining a high EQE of 26.6% even at a high luminance of 1000 cd/m². rsc.org
Furthermore, the emission color of these materials can be systematically tuned across the entire visible spectrum by modifying the chemical structure of the furo[3,2-c]pyridine ligand. acs.org A series of phosphorescent iridium complexes based on this scaffold produced emissions ranging from greenish-blue to deep-red. acs.org OLEDs fabricated with these emitters displayed excellent performance metrics for each color, demonstrating the potential of furo[3,2-c]pyridine-based phosphors for use in full-color displays and solid-state lighting. acs.org
Table 2: Performance of OLEDs Based on Furo[3,2-c]pyridine-Iridium Complexes
| Emitter | Emission Color | Max. EQE (%) | Current Efficiency (cd/A) | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| (pfupy)₂Ir(acac) | Green | 30.5% | 110.5 | Not Specified | rsc.org |
| Ir Complex 1 | Greenish-Blue | 20.0% | 46.6 | (0.25, 0.48) | acs.org |
| Ir Complex 2 | Green | 31.8% | 89.0 | (0.30, 0.58) | acs.org |
| Ir Complex 3 | Greenish-Yellow | 19.9% | 71.9 | (0.43, 0.54) | acs.org |
| Ir Complex 4 | Orange | 16.6% | 38.9 | (0.62, 0.37) | acs.org |
| Ir Complex 5 | Red | 12.0% | 16.7 | (0.66, 0.32) | acs.org |
Photophysical Characterization of Furo[3,2-c]pyridine-Based Materials
The performance of furo[3,2-c]pyridine derivatives in optoelectronic applications is directly linked to their photophysical properties. These properties, including absorption and emission wavelengths, photoluminescence quantum yields (PLQY), and excited state lifetimes, are extensively studied to understand and optimize material performance.
The iridium complex (pfupy)₂Ir(acac) exhibits a blue-shifted emission maximum at 538 nm compared to its thiophene-based counterpart (556 nm). rsc.org This shift is attributed to the furo[3,2-c]pyridine ligand elevating the Lowest Unoccupied Molecular Orbital (LUMO) level of the complex while leaving the Highest Occupied Molecular Orbital (HOMO) level relatively unchanged. rsc.org This complex also boasts an impressive PLQY of 0.80 in solution. rsc.org
A series of iridium complexes with modified furo[3,2-c]pyridine ligands has been shown to provide emission maxima that can be tailored from 477 nm (blue-green) to 641 nm (red). acs.org These complexes maintain high PLQYs, ranging from 0.55 to 0.78 for emissions between 475 and 560 nm, and 0.10 to 0.34 for the longer wavelength emitters (590–640 nm). acs.org Additionally, related heterocyclic systems, such as furo[2,3-c]isoquinoline (B11916879) derivatives, have shown strong blue luminescence with fluorescence quantum yields as high as 75%. researchgate.net This body of research underscores the tunability and high efficiency of emitters derived from the furopyridine core.
Table 3: Photophysical Properties of Furo[3,2-c]pyridine-Based Materials
| Compound | Emission Max. (nm) | PLQY | Key Feature | Reference |
|---|---|---|---|---|
| (pfupy)₂Ir(acac) | 538 | 0.80 | Green emitter for high-efficiency OLEDs | rsc.org |
| Ir Complex Series | 477 - 641 | 0.10 - 0.78 | Tunable emission across the visible spectrum | acs.org |
Advanced Characterization Techniques in Furo 3,2 C Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of furo[3,2-c]pyridines.
¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For 3,3-dimethyl-2H-furo[3,2-c]pyridine, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methylene (B1212753) group in the furan (B31954) ring, and a characteristic singlet for the two methyl groups.
¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. The spectrum of this compound would display unique resonances for each carbon atom, including those in the pyridine and furan rings, the quaternary carbon, and the methyl groups.
¹⁵N NMR: Nitrogen-15 NMR can offer valuable insights into the electronic environment of the nitrogen atom within the pyridine ring, although it is less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N isotope.
2D NMR Experiments: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments.
COSY experiments would reveal the coupling between adjacent protons, helping to assign the positions of substituents on the pyridine ring.
HSQC correlates proton signals with their directly attached carbon atoms.
HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for confirming the connectivity between the furan and pyridine rings and the placement of the dimethyl groups.
A representative summary of expected ¹H and ¹³C NMR chemical shifts for the parent compound is provided below.
Table 1: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~4.5 - 5.0 (s, 2H) | ~75 - 80 |
| C-3 | - | ~85 - 90 |
| C-3a | - | ~120 - 125 |
| H-4 | ~7.0 - 7.5 (d) | ~115 - 120 |
| H-6 | ~7.5 - 8.0 (d) | ~140 - 145 |
| H-7 | ~8.0 - 8.5 (s) | ~145 - 150 |
| C-7a | - | ~155 - 160 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "s" denotes a singlet and "d" denotes a doublet.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, MALDI-TOF MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₁NO), the expected exact mass would be calculated and compared to the experimental value to confirm the composition.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for this compound might include the loss of a methyl group (CH₃) or cleavage of the furan ring, providing further evidence for the proposed structure.
MALDI-TOF MS: While more commonly used for large molecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry could be employed in specific research contexts, such as the analysis of polymers or materials incorporating the furo[3,2-c]pyridine (B1313802) moiety.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Difference (ppm) |
|---|
Vibrational Spectroscopy (e.g., IR, Raman, SERS) for Functional Group Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and C-O-C stretching of the furan ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly useful for analyzing the vibrations of non-polar bonds.
Surface-Enhanced Raman Scattering (SERS): SERS could be utilized to enhance the Raman signal of the molecule, which might be beneficial for studying its interaction with surfaces or in low-concentration samples.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=N / C=C | Stretching | 1500 - 1600 |
| C-O-C | Asymmetric Stretching | 1200 - 1250 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic system. The position and intensity of these bands are influenced by the solvent and any substituents on the furo[3,2-c]pyridine core.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₁₀H₁₁NO) to verify the purity and composition of the compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.1 | 74.50% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.88% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.69% |
Table of Mentioned Compounds
| Compound Name |
|---|
Future Directions and Emerging Research Avenues for 3,3 Dimethyl 2h Furo 3,2 C Pyridine
Development of Novel and Sustainable Synthetic Methodologies for Complex Furo[3,2-c]pyridine (B1313802) Derivatives
Future synthetic research will likely focus on creating more efficient, sustainable, and diverse methods for assembling complex molecules based on the 3,3-dimethyl-2H-furo[3,2-c]pyridine core.
Catalyst-Free and Solvent-Promoted Reactions : A novel strategy for synthesizing furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) has been developed, which proceeds at room temperature without a catalyst. researchgate.net Future work could adapt this energy-efficient method for the synthesis of derivatives of this compound.
Cascade Reactions : Efficient cascade processes, which form multiple chemical bonds in a single operation, are highly desirable. One such process involves a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization to construct the furan (B31954) ring. clockss.org Adapting this to starting materials that would yield the 3,3-dimethyl substitution pattern is a key future goal.
One-Pot Syntheses : The development of one-pot methods, such as the palladium-catalyzed synthesis of 2-substituted furo[3,2-b]pyridines assisted by ultrasound, offers a direct and efficient route to these scaffolds. nih.gov Applying similar one-pot, multi-reaction approaches to the synthesis of complex this compound derivatives would be a significant advancement.
Pictet-Spengler and Bischler-Napieralski Reactions : Methods like the Pictet-Spengler reaction have been successfully used to create tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org Exploring variations of this and related classical cyclization reactions, such as the Bischler-Napieralski condensation, could provide new pathways to hydrogenated versions of the this compound core, which can serve as precursors to a wider range of compounds. beilstein-journals.org
| Synthetic Strategy | Description | Potential Advantage for Target Compound | Reference |
| Catalyst-Free Cyclization | Reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol. | Environmentally friendly and cost-effective. | researchgate.net |
| Sonogashira/Cyclization Cascade | A palladium-catalyzed cross-coupling followed by an intramolecular cyclization to form the furan ring. | High efficiency and atom economy in building the core structure. | clockss.org |
| Ultrasound-Assisted One-Pot Synthesis | Sequential C-C and C-O bond formation under ultrasound irradiation. | Reduced reaction times and increased yields. | nih.gov |
| Pictet-Spengler Reaction | Condensation of a furan-containing ethanamine with aldehydes followed by acid-catalyzed cyclization. | Access to saturated and partially saturated ring systems. | beilstein-journals.org |
Exploration of New Biological Targets and Therapeutic Applications Beyond Current Scope
While the parent furo[3,2-c]pyridine ring system has shown promise, future research can explore a much wider range of biological activities for derivatives of this compound.
Antipsychotic and Neurological Targets : Arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have demonstrated potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors with potential antipsychotic activity. nih.gov Future studies could involve synthesizing and screening this compound analogues for activity at these and other CNS receptors, potentially leading to new treatments for psychiatric disorders.
Kinase Inhibition : Various furopyridine isomers are known to be potent kinase inhibitors, a crucial area in cancer therapy. nih.gov For example, furo[2,3-b]pyridine (B1315467) derivatives have been evaluated as inhibitors of CDK2, and dihydrofuro[2,3-b]pyridines have shown potent inhibition of IRAK4. nih.govnih.gov The this compound scaffold could be used to design novel kinase inhibitors, where the gem-dimethyl group might enhance selectivity or improve pharmacokinetic properties.
Antimicrobial and Antiparasitic Agents : Research has demonstrated that furo[3,2-c]pyridine derivatives can serve as a scaffold for antimicrobial agents. In silico modeling has also suggested that related furocoumarins could target essential enzymes in parasites like Trichomonas vaginalis. rsc.org This opens an avenue for developing new anti-infective drugs based on the this compound structure.
Antihypertensive and Diuretic Effects : Certain furo[3,2-c]pyridin-4-amine (B1344308) derivatives have been investigated for their potential to lower blood pressure and promote diuresis. This suggests that the core scaffold is suitable for developing new cardiovascular agents.
| Potential Therapeutic Area | Known Target/Activity of Furopyridines | Future Research Focus for Target Compound | Reference |
| Neuroscience | Serotonin 5-HT1 and 5-HT2 receptor affinity (antipsychotic). | Design of derivatives for enhanced CNS penetration and receptor subtype selectivity. | nih.gov |
| Oncology | Inhibition of kinases like CDK2, B-Raf, and IRAK4. | Development of selective kinase inhibitors for various cancers. | nih.govnih.govnih.gov |
| Infectious Diseases | Antimicrobial scaffolds; potential enzyme inhibitors in parasites. | Synthesis of analogues with broad-spectrum antibacterial or specific antiparasitic activity. | rsc.org |
| Cardiovascular | Antihypertensive and diuretic properties. | Optimization of the scaffold for potent and safe cardiovascular drugs. |
Integration with Artificial Intelligence and Machine Learning in Furo[3,2-c]pyridine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and this can be directly applied to the furo[3,2-c]pyridine scaffold. nih.gov
Target Identification and Druggability Assessment : AI algorithms can analyze vast multiomics datasets to identify novel biological targets for which furo[3,2-c]pyridine derivatives might be effective. nih.gov ML models can then predict the "druggability" of these targets, assessing whether they are likely to bind to small molecules like the ones derived from our scaffold. nih.gov
De Novo Design and Lead Optimization : Generative AI models can design novel this compound derivatives with optimized properties. youtube.com By providing the model with the core scaffold and a set of desired characteristics (e.g., high potency, low toxicity, good solubility), the AI can generate new molecular structures that chemists can then synthesize. youtube.com
Property Prediction : ML models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.net Applying these predictive models early in the design phase for new this compound derivatives can help prioritize candidates with better drug-like properties, reducing late-stage failures. researchgate.net
Structure Prediction : Tools like AlphaFold can predict the 3D structure of proteins with high accuracy, including how they interact with small molecules. youtube.com This allows for structure-based drug design, where researchers can computationally dock proposed furo[3,2-c]pyridine derivatives into the binding site of a target protein to predict their affinity and guide further optimization. nih.govyoutube.com
Applications of Furo[3,2-c]pyridine Derivatives in Catalysis and Chemical Sensing
The unique electronic properties of the furo[3,2-c]pyridine ring system—an electron-rich furan fused to an electron-deficient pyridine (B92270)—make it a candidate for applications beyond medicine.
Novel Ligands for Catalysis : The nitrogen atom in the pyridine ring and the oxygen in the furan ring can act as coordination sites for metal ions. This suggests that chiral derivatives of this compound could be developed as novel ligands for asymmetric catalysis, a cornerstone of modern chemical synthesis.
Fluorescent Chemosensors : Fused heterocyclic compounds often exhibit interesting photophysical properties. clockss.org Research into furo[2,3-c]isoquinoline (B11916879) derivatives has shown they can have promising blue luminous performance with high fluorescence quantum yields. researchgate.net This points to the potential for designing this compound derivatives that change their fluorescence upon binding to specific ions or molecules, making them useful as chemical sensors for environmental or biological monitoring.
Photosensitizers : A furo[3,2-c]pyridine-based photosensitizer has been developed for the specific imaging and photodynamic ablation of bacteria. This compound was effective at generating reactive oxygen species. Future research could explore the potential of the this compound scaffold in developing new photosensitizers for photodynamic therapy (PDT) in cancer or for other light-activated applications.
Expansion into Nanomaterials and Advanced Functional Materials Based on Furo[3,2-c]pyridine Scaffolds
The rigid, planar structure and electronic characteristics of the furo[3,2-c]pyridine core make it an attractive building block for advanced materials.
Organic Electronics : Fused aromatic heterocycles are fundamental components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The furo[3,2-c]pyridine scaffold, with its combination of electron-rich and electron-deficient rings, could be incorporated into new organic semiconductors with tailored properties.
Self-Assembling Systems : Research on multivalent furo[3,2-c]pyridine derivatives has demonstrated their ability to self-assemble on surfaces like graphite. clockss.org By modifying the periphery of the this compound core with specific functional groups, it may be possible to direct their assembly into well-ordered two-dimensional or three-dimensional nanostructures, such as nanowires or porous frameworks.
Functional Polymers : Incorporating the this compound unit into the backbone of polymers could create materials with novel thermal, electronic, or optical properties. These functional polymers could find use in applications ranging from advanced coatings to membranes for separation processes.
Q & A
Q. What are the common synthetic routes for 3,3-dimethyl-2H-furo[3,2-c]pyridine?
The synthesis typically involves:
- Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at room temperature to introduce bromomethyl groups to precursor compounds like 4-chlorothieno[3,2-c]pyridine .
- Suzuki Coupling : Reacting 4-chlorofuro[3,2-c]pyridine with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. This method yields aryl-substituted derivatives but may require silica gel purification and optimization for low yields (e.g., 20.2% for 4-phenyl derivatives) .
- Reissert-Henze Reaction : Applied to synthesize cyanofuro[3,2-c]pyridine derivatives, which can be hydrolyzed to carboxylic acids or amides .
Q. What characterization techniques are critical for verifying the structure of furo[3,2-c]pyridine derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns and regiochemistry (e.g., distinguishing between 2- and 4-substituted derivatives) .
- Mass Spectrometry (MS) : Used to validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structures, as demonstrated for tetrahydrofuro[3,2-c]pyridines synthesized via Pictet–Spengler reactions .
Q. What biological targets are associated with furo[3,2-c]pyridine derivatives?
- Protease-Activated Receptor 2 (PAR-2) : Inhibitors of PAR-2 show potential in treating inflammatory bowel disease and cancer .
- Fibroblast Growth Factor Receptors (FGFRs) : Derivatives like 4-methoxy-1H-pyrrolo[3,2-c]pyridine inhibit FGFR activity, impacting cell proliferation .
- Central Nervous System (CNS) Targets : Thieno- and furopyridine frameworks are explored for antipsychotic and anticonvulsant activity .
Advanced Research Questions
Q. How can Suzuki coupling yields be optimized for aryl group introduction?
Key parameters include:
- Catalyst Selection : Pd(PPh₃)₄ is standard, but alternative catalysts (e.g., PdCl₂(dppf)) may improve efficiency.
- Solvent Choice : Dichloromethane or toluene enhances reaction stability compared to polar solvents .
- Temperature Control : Room temperature minimizes side reactions, though elevated temperatures (70–82°C) may accelerate coupling in tolerant systems .
Q. What strategies resolve contradictions in antimicrobial activity data for furo[3,2-c]pyridine derivatives?
- Dose-Response Analysis : Establish minimum inhibitory concentrations (MICs) across bacterial/fungal strains to differentiate broad-spectrum vs. selective activity .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-chloro vs. 4-aryl groups) to identify critical functional groups .
- Synergy Testing : Evaluate combinations with standard antibiotics to address false negatives in single-agent assays .
Q. How do reaction conditions influence Pictet–Spengler cyclization efficiency?
- Solvent Optimization : Toluene at 70°C achieves higher yields (58%) compared to acetonitrile (26%) due to reduced tarring .
- Acid Equivalents : Using 1.0–1.5 equivalents of HCl balances iminium cation stability and cyclization rates .
- Substrate Design : 2-(5-methylfuran-2-yl)ethylamine minimizes steric hindrance, enabling smooth cyclization with aromatic aldehydes .
Q. What methodologies are used to study furo[3,2-c]pyridine derivatives in material science?
- OLED Fabrication : Incorporate iridium complexes of furo[3,2-c]pyridine into emissive layers, achieving >30% external quantum efficiency via solution processing .
- Photophysical Characterization : UV-Vis absorption and fluorescence spectroscopy quantify charge-transfer properties critical for photosensitizers .
Q. How can computational modeling guide SAR studies for PAR-2 inhibitors?
- Molecular Docking : Predict binding modes of furo[3,2-c]pyridine derivatives to PAR-2’s active site, prioritizing compounds with high docking scores.
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory potency to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
